1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Overview
Description
“1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a chemical compound that has been studied for its potential utility in various fields. It is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds, which are known to play a significant role in medicinal chemistry . The pyrrolo[2,3-d]pyrimidine skeleton is present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method reported a Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is complex and detailed. It is derived from the pyrrolo[2,3-d]pyrimidine class of compounds .
Chemical Reactions Analysis
The chemical reactions involving “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” are complex and involve multiple steps. For example, the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine involves several steps, including selective N-alkylation and a Pd-catalyzed Sonogashira coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” are complex. For example, one study reported that a related compound had a melting point of greater than 300°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with 1,3-diketones to form pyrrolopyridazine diones, highlighting its utility in creating π-electron rich pyrrole rings (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003) (Tsupak et al., 2003). Additionally, the regioselective synthesis of pyrano and furo pyrimidine diones from 1,3-dimethyl variants indicates its versatility in heterocyclic chemistry (Majumdar & Das, 1997) (Majumdar & Das, 1997).
Synthesis of Polynuclear Heterocyclic Systems
The compound is a key precursor in synthesizing polynuclear heterocyclic systems. For instance, electrophilic substitution reactions enable the creation of various pyrimido and pyrrolo derivatives (Tsupak & Shevchenko, 2006) (Tsupak & Shevchenko, 2006). This reveals its potential for creating complex molecular structures in pharmaceuticals and materials science.
Crystallographic Studies
The compound's crystal structures have been analyzed to understand its bonding and molecular interactions. For instance, studies have investigated the hydrogen bonding and pi-pi stacking interactions in its derivatives (Trilleras et al., 2009) (Trilleras et al., 2009). This research is crucial for designing molecules with specific properties in drug design and materials engineering.
Catalytic and Reactive Properties
Research shows that the compound can be catalytically transformed into various cations, demonstrating its reactive properties (Tsupak, Gavrilenko, & Kostrub, 2009) (Tsupak, Gavrilenko, & Kostrub, 2009). This property is essential for synthetic chemistry, where such transformations are crucial for creating new compounds.
properties
IUPAC Name |
1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSXPKZIKMPZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196744 | |
Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
CAS RN |
46155-89-9 | |
Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046155899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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